molecular formula C136H215N41O58S B3026814 GRPP (human) trifluoroacetate salt CAS No. 1132745-52-8

GRPP (human) trifluoroacetate salt

Cat. No.: B3026814
CAS No.: 1132745-52-8
M. Wt: 3384.5 g/mol
InChI Key: HZWXEXRLQMSXBE-MYOGNRFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gastrin-releasing peptide (human) trifluoroacetate salt is a neuropeptide that stimulates the release of gastrin. It is a synthetic peptide composed of 27 amino acids and is commonly used in scientific research. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gastrin-releasing peptide (human) trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of gastrin-releasing peptide (human) trifluoroacetate salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The use of TFA in the cleavage and purification steps is common due to its efficiency in removing protecting groups and solubilizing the peptide .

Chemical Reactions Analysis

Types of Reactions

Gastrin-releasing peptide (human) trifluoroacetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gastrin-releasing peptide (human) trifluoroacetate salt has a wide range of applications in scientific research:

Mechanism of Action

Gastrin-releasing peptide (human) trifluoroacetate salt exerts its effects by binding to gastrin-releasing peptide receptors (GRPR) on the surface of target cells. This binding activates intracellular signaling pathways, leading to the release of gastrin and other downstream effects. The primary molecular targets include G-protein coupled receptors (GPCRs) and associated signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gastrin-releasing peptide (human) trifluoroacetate salt is unique due to its specific amino acid sequence and high affinity for GRPR. Its trifluoroacetate salt form enhances its stability and solubility, making it particularly useful in experimental settings .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H215N41O58S/c1-59(2)44-75(160-126(226)86(55-180)170-107(207)65(138)20-14-39-147-135(143)144)117(217)154-70(27-33-94(141)187)114(214)163-80(49-100(197)198)122(222)175-104(63(7)184)131(231)159-73(30-36-98(193)194)113(213)153-71(28-34-96(189)190)112(212)151-66(21-12-13-38-137)109(209)171-87(56-181)125(225)152-67(22-15-40-148-136(145)146)110(210)172-88(57-182)127(227)161-77(46-64-18-10-9-11-19-64)119(219)173-84(53-178)123(223)150-62(6)106(206)169-85(54-179)124(224)157-68(25-31-92(139)185)108(208)149-61(5)105(205)166-81(50-101(199)200)132(232)176-41-16-23-90(176)129(229)164-76(45-60(3)4)118(218)174-89(58-183)128(228)167-82(51-102(201)202)133(233)177-42-17-24-91(177)130(230)165-79(48-99(195)196)121(221)155-69(26-32-93(140)186)111(211)158-74(37-43-236-8)116(216)162-78(47-95(142)188)120(220)156-72(29-35-97(191)192)115(215)168-83(134(234)235)52-103(203)204/h9-11,18-19,59-63,65-91,104,178-184H,12-17,20-58,137-138H2,1-8H3,(H2,139,185)(H2,140,186)(H2,141,187)(H2,142,188)(H,149,208)(H,150,223)(H,151,212)(H,152,225)(H,153,213)(H,154,217)(H,155,221)(H,156,220)(H,157,224)(H,158,211)(H,159,231)(H,160,226)(H,161,227)(H,162,216)(H,163,214)(H,164,229)(H,165,230)(H,166,205)(H,167,228)(H,168,215)(H,169,206)(H,170,207)(H,171,209)(H,172,210)(H,173,219)(H,174,218)(H,175,222)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,234,235)(H4,143,144,147)(H4,145,146,148)/t61-,62-,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,104-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWXEXRLQMSXBE-MYOGNRFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H215N41O58S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.